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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

Technical Support Center: SR 49059
This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing the dosage of SR 49059 for maximum

efficacy in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is SR 49059 and what is its primary mechanism of action?

SR 49059 is a potent, selective, and orally active nonpeptide antagonist of the vasopressin V1a

receptor.[1][2][3][4][5] Its primary mechanism of action is to competitively block the binding of

arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling

pathways activated by AVP.[1][6] SR 49059 has been shown to have high affinity for both rat

and human V1a receptors and is devoid of any intrinsic agonistic activity.[1][2]

Q2: What are the key differences in SR 49059 affinity between species?

SR 49059 exhibits high affinity for V1a receptors across different species, with only slight

variations. For instance, the binding affinity (Ki) for rat liver V1a receptors is approximately 1.6

nM, while for human liver V1a receptors, the Kd value is around 2.95 nM.[1][7] This is in

contrast to other nonpeptide V1a antagonists, such as OPC-21268, which shows a significantly

higher affinity for rat receptors over human ones.[7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1679262?utm_src=pdf-interest
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.jci.org/articles/view/116554
https://www.tocris.com/products/sr-49059_2310
https://www.medchemexpress.com/Targets/Vasopressin%20Receptor.html
https://www.medchemexpress.com/SR_49059.html
https://pubmed.ncbi.nlm.nih.gov/8392086/
https://www.jci.org/articles/view/116554
https://www.researchgate.net/publication/14807393_Biochemical_and_Pharmacological_properties_of_SR49059_a_new_potent_nonpeptide_antagonist_of_rat_and_human_vasopressin_V1a_receptors
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.jci.org/articles/view/116554
https://www.tocris.com/products/sr-49059_2310
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.jci.org/articles/view/116554
https://pubmed.ncbi.nlm.nih.gov/8123034/
https://pubmed.ncbi.nlm.nih.gov/8123034/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What is a typical starting concentration for in vitro experiments?

A typical starting concentration for in vitro experiments can be guided by its IC50 and Ki values.

For example, SR 49059 inhibits AVP-induced human platelet aggregation with an IC50 of 3.7 ±

0.4 nM.[1][2][8] Its Ki for human V1a receptors ranges from 1.1 to 6.3 nM.[1][5] Therefore, a

concentration range of 1-10 nM is a reasonable starting point for most cell-based assays.

Q4: What are recommended oral and intravenous dosages for in vivo animal studies?

For in vivo studies in rats, SR 49059 has been shown to be effective when administered both

intravenously and orally. It can inhibit the pressor response to AVP with a long duration of

action.[1][8] An oral dose of 10 mg/kg has demonstrated a duration of action greater than 8

hours in conscious normotensive rats.[1][6][8] For intravenous administration in rabbits, doses

ranging from 0.125 to 0.5 mg/kg have shown potent protective effects against AVP-induced

coronary vasoconstriction.[9]

Q5: How does SR 49059 selectivity for the V1a receptor compare to other vasopressin and

oxytocin receptors?

SR 49059 is highly selective for the V1a receptor. It exhibits an affinity that is at least two

orders of magnitude lower for V1b, V2, and oxytocin receptors in both human and animal

tissues.[1][6] This high selectivity makes it a valuable tool for specifically investigating the

physiological roles of the V1a receptor.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.jci.org/articles/view/116554
https://www.tocris.com/products/sr-49059_2310
https://dm5migu4zj3pb.cloudfront.net/manuscripts/116000/116554/JCI93116554.pdf
https://www.jci.org/articles/view/116554
https://pubmed.ncbi.nlm.nih.gov/8392086/
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.jci.org/articles/view/116554
https://dm5migu4zj3pb.cloudfront.net/manuscripts/116000/116554/JCI93116554.pdf
https://www.jci.org/articles/view/116554
https://www.researchgate.net/publication/14807393_Biochemical_and_Pharmacological_properties_of_SR49059_a_new_potent_nonpeptide_antagonist_of_rat_and_human_vasopressin_V1a_receptors
https://dm5migu4zj3pb.cloudfront.net/manuscripts/116000/116554/JCI93116554.pdf
https://pubmed.ncbi.nlm.nih.gov/7768483/
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.jci.org/articles/view/116554
https://www.researchgate.net/publication/14807393_Biochemical_and_Pharmacological_properties_of_SR49059_a_new_potent_nonpeptide_antagonist_of_rat_and_human_vasopressin_V1a_receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

Low or no antagonist activity in

vitro

1. Incorrect Dosage: The

concentration of SR 49059

may be too low. 2. Compound

Degradation: Improper storage

or handling may have led to

the degradation of the

compound. 3. Cell Line/Tissue

Insensitivity: The specific cells

or tissues being used may

have low expression of the

V1a receptor.

1. Perform a dose-response

curve: Test a range of

concentrations (e.g., 0.1 nM to

1 µM) to determine the optimal

inhibitory concentration for

your specific assay. 2. Verify

compound integrity: Use a

fresh stock of SR 49059 and

ensure it has been stored

correctly at +4°C.[2] Prepare

fresh dilutions for each

experiment. 3. Confirm V1a

receptor expression: Use

techniques such as Western

blot, qPCR, or radioligand

binding assays to confirm the

presence of the V1a receptor

in your experimental model.

High variability in experimental

results

1. Inconsistent AVP

concentration: The

concentration of the agonist

(AVP) may not be consistent

across experiments. 2.

Variability in cell passage

number: Cell lines can change

their characteristics, including

receptor expression, with

increasing passage numbers.

3. Inconsistent incubation

times: The pre-incubation time

with SR 49059 or the

stimulation time with AVP may

vary.

1. Use a consistent AVP

concentration: Ensure the final

concentration of AVP used to

stimulate the cells is the same

in all wells and across all

experiments. 2. Use cells

within a defined passage

number range: Establish and

adhere to a standard operating

procedure for cell culture,

including the use of cells within

a specific passage number

window. 3. Standardize

incubation times: Precisely

control all incubation times

throughout the experiment.
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Unexpected off-target effects

1. High concentration of SR

49059: Although highly

selective, at very high

concentrations, SR 49059 may

interact with other receptors. 2.

Contamination of reagents:

Reagents used in the

experiment may be

contaminated.

1. Use the lowest effective

concentration: Based on your

dose-response curve, use the

lowest concentration of SR

49059 that provides maximal

V1a antagonism. 2. Use high-

purity reagents: Ensure all

buffers, media, and other

reagents are of high quality

and free from contamination.

Poor oral bioavailability in in

vivo studies

1. Improper vehicle for

administration: The vehicle

used to dissolve or suspend

SR 49059 may not be optimal

for oral absorption. 2. Animal

fasting status: The presence or

absence of food in the

stomach can affect drug

absorption.

1. Use an appropriate vehicle:

SR 49059 has been

successfully administered

orally in a 5% arabic gum

solution.[8] 2. Standardize

fasting protocol: Implement a

consistent fasting period for

animals before oral

administration of the

compound.

Data Presentation
Table 1: In Vitro Potency of SR 49059
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Parameter Species
Tissue/Cell
Type

Value Reference

Ki Rat Liver 1.6 ± 0.2 nM [1][5]

Ki Human

Platelets,

Adrenals,

Myometrium

1.1 - 6.3 nM [1][5]

Kd Rat Liver Membranes 0.63 ± 0.13 nM [7]

Kd Human Liver Membranes 2.95 ± 0.64 nM [7]

IC50 Human

Platelet

Aggregation

(AVP-induced)

3.7 ± 0.4 nM [1][8]

IC50 Human

Vascular Smooth

Muscle Cells

(AVP-induced

Ca2+ increase)

0.41 ± 0.06 nM [10][11]

IC50 Human

Vascular Smooth

Muscle Cells

(AVP-induced

mitogenesis)

0.83 ± 0.04 nM [10][11]

pA2 Rat

Caudal Artery

(AVP-induced

contraction)

9.42 [1][8]

Table 2: In Vivo Efficacy of SR 49059
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Route of
Administration

Species Dose Effect Reference

Oral (p.o.) Rat 10 mg/kg

Inhibition of AVP-

induced pressor

response for > 8

hours

[1][6][8]

Intravenous (i.v.) Rat -

Inhibition of AVP-

induced pressor

response

[1][8]

Oral (p.o.) Human 30 mg & 300 mg

Dose-dependent

inhibition of AVP-

induced

decrease in skin

blood flow

[12]

Oral (p.o.) Human 300 mg

Complete

blockade of AVP-

induced

vasoconstriction

of the radial

artery

[12]

Intravenous (i.v.) Rabbit
0.125 - 0.5

mg/kg

Potent protection

against AVP-

induced coronary

vasoconstriction

[9]

Oral (p.o.) Rabbit 10 mg/kg

Protective effect

on ECG

parameters

lasting more than

6 hours

[9]

Experimental Protocols
Protocol 1: In Vitro Determination of IC50 for Inhibition of AVP-Induced Calcium Mobilization
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Cell Culture: Culture human vascular smooth muscle cells (VSMCs) in appropriate media

and conditions until they reach 80-90% confluency.

Cell Preparation: Seed VSMCs onto 96-well black-walled, clear-bottom plates. Allow cells to

adhere overnight.

Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20

mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4

AM) according to the manufacturer's instructions.

SR 49059 Pre-incubation: Prepare serial dilutions of SR 49059 in the assay buffer. Add the

different concentrations of SR 49059 to the respective wells and incubate for a

predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

AVP Stimulation: Prepare a solution of AVP at a concentration that elicits a submaximal

response (e.g., EC80). Add the AVP solution to all wells simultaneously using a multi-channel

pipette or an automated liquid handler.

Data Acquisition: Immediately measure the change in intracellular calcium concentration by

monitoring the fluorescence intensity using a plate reader equipped for kinetic reads.

Data Analysis: For each concentration of SR 49059, calculate the percentage of inhibition of

the AVP-induced calcium response. Plot the percentage of inhibition against the logarithm of

the SR 49059 concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.

Protocol 2: In Vivo Assessment of Oral Efficacy in a Rat Pressor Model

Animal Preparation: Use conscious, normotensive male rats (e.g., Sprague-Dawley).

Acclimate the animals to the experimental setup to minimize stress.

SR 49059 Administration: Prepare a suspension of SR 49059 in a suitable vehicle (e.g., 5%

arabic gum).[8] Administer the desired dose of SR 49059 (e.g., 10 mg/kg) or vehicle to the

rats via oral gavage.

Blood Pressure Monitoring: At various time points after SR 49059 administration (e.g., 1, 2,

4, 6, 8 hours), measure the pressor response to an intravenous challenge of AVP. This can
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be done by cannulating a carotid artery for blood pressure measurement and a jugular vein

for AVP administration.

AVP Challenge: Administer a dose of AVP that elicits a consistent and submaximal increase

in blood pressure.

Data Analysis: For each time point, calculate the percentage of inhibition of the AVP-induced

pressor response in the SR 49059-treated group compared to the vehicle-treated group. Plot

the percentage of inhibition over time to determine the duration of action.
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Caption: SR 49059 Signaling Pathway Inhibition.
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Caption: In Vitro Dosage Optimization Workflow.
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Caption: Troubleshooting Logic for Low In Vitro Activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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